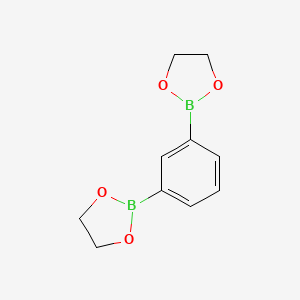
2,2'-(1,3-Phenylene)bis(1,3,2-dioxaborolane)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-(1,3-Phenylene)bis(1,3,2-dioxaborolane) is a boronic ester compound that has garnered significant interest in the field of materials science and chemistry. This compound is characterized by its unique structure, which includes two boronic ester groups attached to a phenylene ring. The presence of boronic ester groups imparts unique chemical properties, making it a valuable compound for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1,3-Phenylene)bis(1,3,2-dioxaborolane) typically involves the reaction of a phenylene derivative with boronic acid or its derivatives. One common method is the thiol-ene “click” reaction, where a phenylene derivative reacts with boronic acid in the presence of a catalyst . This reaction is carried out under mild conditions, often at room temperature, and results in the formation of the desired boronic ester compound.
Industrial Production Methods
In an industrial setting, the production of 2,2’-(1,3-Phenylene)bis(1,3,2-dioxaborolane) may involve large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards .
Análisis De Reacciones Químicas
Types of Reactions
2,2’-(1,3-Phenylene)bis(1,3,2-dioxaborolane) undergoes various chemical reactions, including:
Oxidation: The boronic ester groups can be oxidized to form boronic acids.
Reduction: Reduction reactions can convert the boronic ester groups back to their corresponding alcohols.
Substitution: The boronic ester groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. These reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the boronic ester groups results in the formation of boronic acids, while reduction leads to the formation of alcohols .
Aplicaciones Científicas De Investigación
2,2’-(1,3-Phenylene)bis(1,3,2-dioxaborolane) has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound’s ability to form reversible covalent bonds makes it useful in the development of self-healing materials and drug delivery systems.
Medicine: Its biocompatibility and reactivity with biological molecules make it a valuable tool in medical research, particularly in the development of diagnostic and therapeutic agents.
Mecanismo De Acción
The mechanism by which 2,2’-(1,3-Phenylene)bis(1,3,2-dioxaborolane) exerts its effects is primarily through the formation of dynamic covalent bonds. The boronic ester groups can form reversible covalent bonds with diols and other nucleophiles, allowing for the creation of self-healing materials and responsive systems. These dynamic bonds enable the compound to undergo internal reorganization in response to external stimuli, such as changes in pH or temperature .
Comparación Con Compuestos Similares
Similar Compounds
2,2’-(1,2-Phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane): This compound has a similar structure but with different substituents on the phenylene ring.
2,2’-(1,4-Phenylene)bis(4-mercaptan-1,3,2-dioxaborolane): Another similar compound with mercaptan groups instead of boronic esters.
Uniqueness
2,2’-(1,3-Phenylene)bis(1,3,2-dioxaborolane) is unique due to its specific arrangement of boronic ester groups on the phenylene ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in the development of advanced materials and responsive systems .
Propiedades
Número CAS |
128796-40-7 |
|---|---|
Fórmula molecular |
C10H12B2O4 |
Peso molecular |
217.8 g/mol |
Nombre IUPAC |
2-[3-(1,3,2-dioxaborolan-2-yl)phenyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C10H12B2O4/c1-2-9(11-13-4-5-14-11)8-10(3-1)12-15-6-7-16-12/h1-3,8H,4-7H2 |
Clave InChI |
WRKMYSOTZXCMQO-UHFFFAOYSA-N |
SMILES canónico |
B1(OCCO1)C2=CC(=CC=C2)B3OCCO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



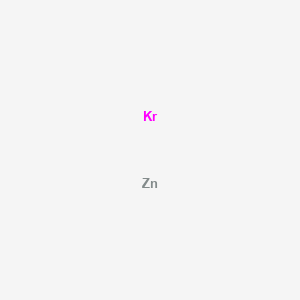
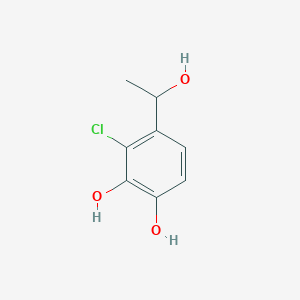

![N-(Methanesulfonyl)-N-[(trifluoromethyl)sulfanyl]methanesulfonamide](/img/structure/B14276715.png)
![4-Amino-N-(1-aza-bicyclo[2.2.2]oct-3-yl)-5-iodo-2-methoxy-benzamide](/img/structure/B14276729.png)

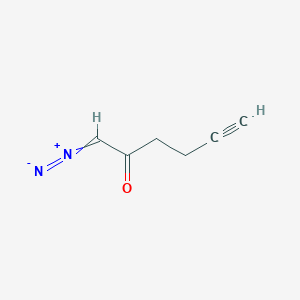
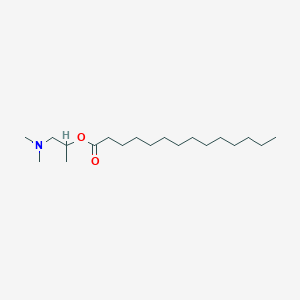
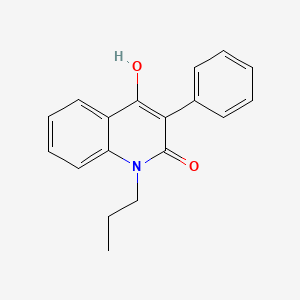
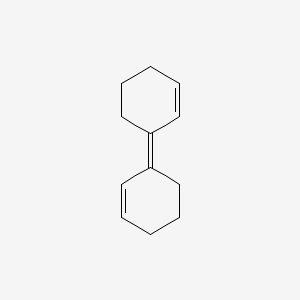
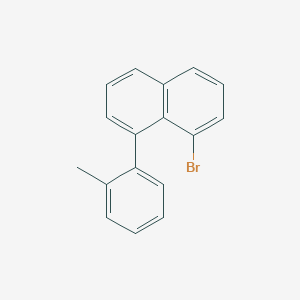

![3-[(1-Bromo-2-methoxypropan-2-yl)oxy]-1,5,5-trimethylcyclohex-1-ene](/img/structure/B14276799.png)
